H1 Receptor Affinity: Doxepin vs Amitriptyline and Imipramine
Doxepin exhibits a Ki of 0.24 nM at the human histamine H1 receptor, which is 4.2-fold lower (i.e., more potent) than amitriptyline (Ki = 1 nM) and 167-fold lower than imipramine (Ki = 40 nM) [1]. This high affinity is consistent with independent measurements reporting a Ki of 1.23 nM for doxepin at H1 [2]. The FDA-approved labeling notes a Ki of less than 1 nM for H1 [3].
| Evidence Dimension | Histamine H1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.24 nM (range mid-point); Ki = 1.23 nM (alternate source) |
| Comparator Or Baseline | Amitriptyline: Ki = 1 nM; Imipramine: Ki = 40 nM |
| Quantified Difference | Doxepin vs Amitriptyline: 4.2-fold higher affinity; Doxepin vs Imipramine: 167-fold higher affinity |
| Conditions | Human cloned receptor (HCR) binding assays; data compiled from PDSP Ki database |
Why This Matters
For researchers investigating H1-mediated pathways, doxepin's sub-nanomolar affinity provides a more potent and selective tool compound for probing H1 receptor function, particularly in assays where minimizing off-target activity is critical.
- [1] Table 3. Reuptake inhibition and post-synaptic receptor antagonism. Data compiled from PDSP Ki database. PMC2014120. View Source
- [2] Bertin Bioreagent. Doxepin (hydrochloride) - Biochemicals - CAT N°: 15888. Product Datasheet. 2024. View Source
- [3] Ajanta Pharma USA Inc. Doxepin Tablets (3 mg and 6 mg) FDA Package Insert. 2023. View Source
